molecular formula C10H11Cl2N B8620157 5,6-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline CAS No. 77483-88-6

5,6-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline

Cat. No. B8620157
CAS RN: 77483-88-6
M. Wt: 216.10 g/mol
InChI Key: FIHLDDPLRJNCMR-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C10H11Cl2N and its molecular weight is 216.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

77483-88-6

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

5,6-dichloro-2-methyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C10H11Cl2N/c1-6-2-3-7-9(13-6)5-4-8(11)10(7)12/h4-6,13H,2-3H2,1H3

InChI Key

FIHLDDPLRJNCMR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1)C=CC(=C2Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

5,6-Dichloroquinaldine (5.5 g) was dissolved in 50 ml of acetic acid and 0.1 g of 5% platinum-carbon was added to the solution, which was then subjected to Parr's hydrogenation method to reduce the compound catalytically at a hydrogen gas pressure of 4 kg/cm2. After theoretical amount of hydrogen was absorbed the reaction mixture was filtered and the filtrate was concentrated under reduced pressure. After rendering it alkaline with 50 ml of water and 20% sodium hydroxide, the residue was extracted with 100 ml of chloroform. The extract was dried by the addition of anhydrous potassium carbonate and concentrated to give 4.4 g of 5,6-dichloro-1,2,3,4-tetrahydroquinaldine as oily product.
Name
5,6-Dichloroquinaldine
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Three

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